molecular formula C7H8N2O B116534 Anthranilamide CAS No. 88-68-6

Anthranilamide

Cat. No. B116534
CAS RN: 88-68-6
M. Wt: 136.15 g/mol
InChI Key: PXBFMLJZNCDSMP-UHFFFAOYSA-N
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Patent
US04154755

Procedure details

prakt. Chem., [2], 30 (1884), 467 et seq., and J. org. Chem., 13 (1948), 347 et seq. and 24 (1959), 1,214 et seq. disclose that isatoic anhydride reacts with aqueous ammonia to give anthranilamide and o-ureidobenzoic acid. The reaction of 5,7-dichloroisatoic anhydride with ammonia gives 6,8-dichlorobenzoyleneurea (J. org. Chem., 3 (1938), 414 et seq., and 12 (1947), 743 et seq.), whilst other chlorine-substituted isatoic anhydrides give only moderate yields of chlorinated anthranilamides (J. Org. Chem., 26 (1961), 613 et seq.).
[Compound]
Name
[ 2 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6][C:5](=[O:12])[O:4][C:2]2=[O:3].[NH3:13]>>[C:2]([NH2:13])(=[O:3])[C:1]1[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH2:6].[NH:6]([C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([OH:4])=[O:3])[C:5]([NH2:13])=[O:12]

Inputs

Step One
Name
[ 2 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(N)=CC=CC1)(=O)N
Name
Type
product
Smiles
N(C(=O)N)C1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04154755

Procedure details

prakt. Chem., [2], 30 (1884), 467 et seq., and J. org. Chem., 13 (1948), 347 et seq. and 24 (1959), 1,214 et seq. disclose that isatoic anhydride reacts with aqueous ammonia to give anthranilamide and o-ureidobenzoic acid. The reaction of 5,7-dichloroisatoic anhydride with ammonia gives 6,8-dichlorobenzoyleneurea (J. org. Chem., 3 (1938), 414 et seq., and 12 (1947), 743 et seq.), whilst other chlorine-substituted isatoic anhydrides give only moderate yields of chlorinated anthranilamides (J. Org. Chem., 26 (1961), 613 et seq.).
[Compound]
Name
[ 2 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6][C:5](=[O:12])[O:4][C:2]2=[O:3].[NH3:13]>>[C:2]([NH2:13])(=[O:3])[C:1]1[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH2:6].[NH:6]([C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([OH:4])=[O:3])[C:5]([NH2:13])=[O:12]

Inputs

Step One
Name
[ 2 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(N)=CC=CC1)(=O)N
Name
Type
product
Smiles
N(C(=O)N)C1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.